

Spectroscopic Characterization of 3-(Ethoxymethyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Ethoxymethyl)azetidine

CAS No.: 897086-97-4

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This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, **3-(Ethoxymethyl)azetidine**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural elucidation of such molecules is paramount for the advancement of new therapeutic agents. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural features and biological activities.^{[1][2][3]}

Introduction to 3-(Ethoxymethyl)azetidine

3-(Ethoxymethyl)azetidine is a saturated four-membered heterocyclic amine bearing an ethoxymethyl substituent at the 3-position. The azetidine ring system imparts a degree of conformational rigidity, which can be advantageous in drug design for optimizing interactions with biological targets. The ethoxymethyl group introduces a flexible, polar side chain that can influence the compound's solubility, hydrogen bonding capacity, and overall pharmacokinetic

profile. Accurate spectroscopic characterization is the cornerstone of confirming the molecular structure and purity of this compound, ensuring reliable data in subsequent biological and medicinal chemistry studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-(Ethoxymethyl)azetidine**, both ^1H and ^{13}C NMR provide critical information for structural confirmation. The following data are predicted based on established principles of NMR spectroscopy and analysis of related azetidine derivatives.^{[4][5]}

^1H NMR Spectroscopy

The proton NMR spectrum of **3-(Ethoxymethyl)azetidine** is expected to exhibit distinct signals corresponding to the protons of the azetidine ring and the ethoxymethyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Ethoxymethyl)azetidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or D_2O).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 1: Predicted ^1H NMR Data for **3-(Ethoxymethyl)azetidine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.6-3.8	Triplet	2H	Azetidine CH_2 (positions 2 & 4)
~3.4-3.6	Quartet	2H	-O- CH_2 - CH_3
~3.3-3.5	Doublet	2H	- CH_2 -O-
~2.8-3.0	Multiplet	1H	Azetidine CH (position 3)
~2.0-2.2	Broad Singlet	1H	NH
~1.1-1.3	Triplet	3H	- CH_2 - CH_3

Interpretation of ^1H NMR Spectrum:

The protons on the azetidine ring adjacent to the nitrogen (positions 2 and 4) are expected to appear as a triplet in the downfield region (~3.6-3.8 ppm) due to deshielding by the nitrogen atom and coupling with the proton at position 3. The methine proton at position 3 will likely be a multiplet due to coupling with the adjacent ring protons and the side-chain methylene protons. The ethoxy group protons will present as a characteristic quartet and triplet pattern. The NH proton signal is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: As described for ^1H NMR.
- Instrument: A 100 MHz or higher field NMR spectrometer.

- Parameters:
 - Pulse Program: Standard proton-decoupled experiment (zgpg30).
 - Number of Scans: 512-2048 scans.
 - Relaxation Delay: 2-5 seconds.
- Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 2: Predicted ¹³C NMR Data for **3-(Ethoxymethyl)azetidine**

Chemical Shift (δ, ppm)	Assignment
~72-75	-CH ₂ -O-
~65-68	-O-CH ₂ -CH ₃
~50-53	Azetidine CH ₂ (positions 2 & 4)
~35-38	Azetidine CH (position 3)
~14-16	-CH ₂ -CH ₃

Interpretation of ¹³C NMR Spectrum:

The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms are expected to be the most downfield. The methylene carbon of the ethoxymethyl side chain directly bonded to the oxygen will appear around 72-75 ppm. The carbon atoms of the azetidine ring will be in the mid-field region, with the carbons at positions 2 and 4 appearing around 50-53 ppm. The methine carbon at position 3 will be further upfield. The methyl carbon of the ethyl group will be the most upfield signal.

Caption: Molecular structure of **3-(Ethoxymethyl)azetidine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Parameters:**
 - **Spectral Range:** 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** 16-32.
- **Background:** A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands for **3-(Ethoxymethyl)azetidine**

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3300-3500	Medium, Broad	N-H stretch	Secondary Amine
2850-3000	Strong	C-H stretch	Aliphatic
1100-1150	Strong	C-O-C stretch	Ether
1200-1250	Medium	C-N stretch	Amine

Interpretation of IR Spectrum:

The IR spectrum of **3-(Ethoxymethyl)azetidine** is expected to show a characteristic broad absorption band in the region of 3300-3500 cm^{-1} corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring. Strong C-H stretching vibrations from the aliphatic

protons will be observed in the 2850-3000 cm^{-1} region. A prominent, strong band in the 1100-1150 cm^{-1} region is indicative of the C-O-C stretching of the ether linkage. A medium intensity band for the C-N stretching vibration is also expected around 1200-1250 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Sample Introduction: Direct infusion or coupled with Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Acquisition: Full scan mode to detect all ions within a specified mass range.

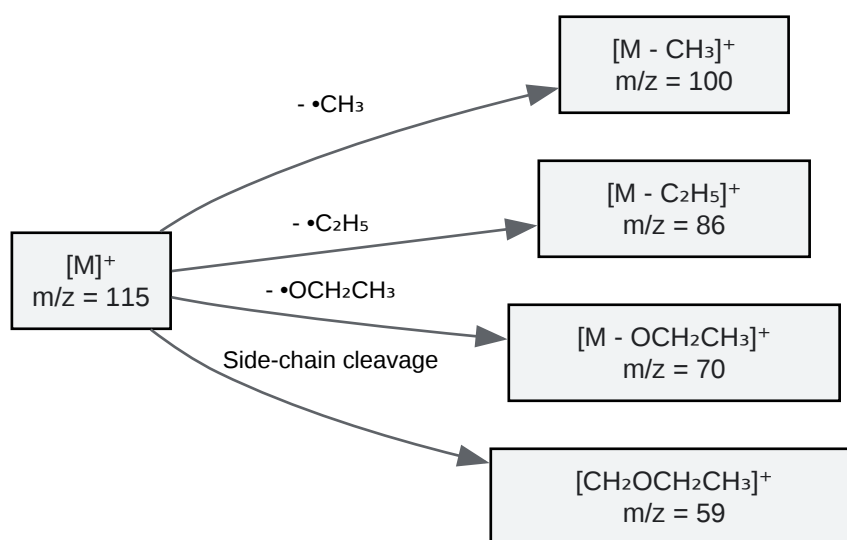
Table 4: Predicted Key Mass Fragments for **3-(Ethoxymethyl)azetidine**

m/z	Proposed Fragment
115	$[\text{M}]^+$ (Molecular Ion)
100	$[\text{M} - \text{CH}_3]^+$
86	$[\text{M} - \text{C}_2\text{H}_5]^+$
70	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
59	$[\text{CH}_2\text{OCH}_2\text{CH}_3]^+$
43	$[\text{C}_3\text{H}_7]^+$

Interpretation of Mass Spectrum:

The molecular ion peak ($[\text{M}]^+$) for **3-(Ethoxymethyl)azetidine** is expected at an m/z of 115. Common fragmentation pathways for azetidines involve ring opening and cleavage of

substituents. For this molecule, fragmentation is likely to occur at the C-C bond of the ethoxy group, leading to the loss of a methyl radical (m/z 100) or an ethyl radical (m/z 86). Cleavage of the entire ethoxy group would result in a fragment at m/z 70. The ethoxymethyl side chain itself could fragment to give a characteristic ion at m/z 59. Alpha-cleavage next to the nitrogen is another common fragmentation pathway for cyclic amines.



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Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust framework for the structural confirmation of **3-(Ethoxymethyl)azetidione**. This information is critical for ensuring the identity and purity of this compound in research and development settings, particularly in the pursuit of novel therapeutics. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

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